(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile

stereochemistry Z/E isomerism binding conformation

Researchers requiring a defined Z-isomer of this acrylonitrile scaffold face supply uncertainty, as minor structural or stereochemical variations profoundly alter biological activity. This compound resolves that challenge with a confirmed Z-configuration, ensuring the 2-methoxyphenyl and cyano groups adopt the cis orientation critical for reproducible kinase inhibitor or antimicrobial SAR. Baseline bioactivity data (Geminin IC50 ~33.5 μM; mTOR IC50 23.3 μM) enables meaningful assay design without wasting resources on uncharacterized analogs. Procure with confidence: • Single Z-isomer, validated by stereochemical InChI Key • ≥95% purity standard for reliable screening • Distinct push-pull fluorophore scaffold with AIEE characteristics

Molecular Formula C21H18N2OS
Molecular Weight 346.45
CAS No. 476668-92-5
Cat. No. B2973263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile
CAS476668-92-5
Molecular FormulaC21H18N2OS
Molecular Weight346.45
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3OC)C#N)C
InChIInChI=1S/C21H18N2OS/c1-14-8-9-16(10-15(14)2)19-13-25-21(23-19)18(12-22)11-17-6-4-5-7-20(17)24-3/h4-11,13H,1-3H3/b18-11-
InChIKeyOJIYBWLFDLTHNV-WQRHYEAKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Class and Structural Identity Overview


(Z)-2-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile (CAS 476668-92-5) is a synthetic small-molecule member of the 3-aryl-2-(thiazol-2-yl)acrylonitrile class, characterized by a central thiazole ring bearing a 3,4-dimethylphenyl substituent at the 4-position and a 2-methoxyphenyl group at the acrylonitrile 3-position in the Z geometric configuration . This compound scaffold has been investigated for antimicrobial, cytotoxic, and fluorescent applications in recent academic studies [1][2]. The target compound is primarily supplied as a research chemical (typical purity ≥95%) and serves as a building block or screening candidate in medicinal chemistry and chemical biology programs.

Building block Z-configured acrylonitrile scaffold for medicinal chemistry SAR
Screening Antimicrobial and cytotoxicity assay candidate with reported baseline
Fluorophore Push-pull chromophore core for fluorescent probe development

Why Generic Substitution Is Not Advisable


Within the 3-aryl-2-(thiazol-2-yl)acrylonitrile series, even minor structural perturbations—such as shifting the methoxy group from the ortho to meta position, replacing methoxy with ethoxy or methyl, or altering the aryl substitution on the thiazole ring—can profoundly affect biological activity, target engagement, and physicochemical properties [1][2]. The Z-configuration of the acrylonitrile double bond is stereochemically distinct from E-isomers and cannot be assumed to produce equivalent binding conformations or pharmacokinetic profiles [3]. Procurement of a generic analog without quantitative confirmation of functional equivalence therefore carries the risk of divergent assay outcomes, confounding SAR interpretation, and wasted screening resources.

Configuration Z-isomer geometry dictates binding pose; E-isomers may yield divergent biological activity.
Positional isomer Ortho-methoxy vs. meta-methoxy alters intramolecular interactions and electronic landscape.
Alkoxy swap Methoxy to ethoxy changes lipophilicity (~0.5 logP) and steric bulk; not interchangeable.

Product-Specific Quantitative Evidence Guide


Z-Configuration vs. E-Configuration: Binding Conformation

The target compound adopts the Z (cis) configuration about the acrylonitrile C=C double bond, with the 2-methoxyphenyl and cyano groups positioned on the same side of the double bond. This stereochemistry fundamentally differs from E-configuration analogs such as (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(naphthalen-1-yl)acrylonitrile and (E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile [1]. In the related 3-aryl-2-(thiazol-2-yl)acrylonitrile series, quantum crystallography of compound 10 confirmed the E-configuration and resolved its crystal packing, demonstrating that configuration directly determines molecular geometry and intermolecular interactions that govern target binding [1]. The Z-isomer presents a distinct spatial arrangement of the pharmacophoric elements (thiazole, acrylonitrile, and aryl rings) that cannot be replicated by E-isomers.

Z vs. E configuration
Cross-study comparable
Z-isomer: 2-methoxyphenyl and CN syn. E-isomers present distinct dihedral angles per quantum crystallography.
Geometry determines target binding pose; E-isomer may shift pharmacology.
Crystal structure confirms non-interchangeable spatial arrangement.
stereochemistry Z/E isomerism binding conformation thiazole acrylonitrile

Ortho vs. Meta Methoxy Positional Isomerism

The target compound bears the methoxy substituent at the ortho (2-) position of the phenyl ring attached to the acrylonitrile moiety. The direct positional analog (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile places the methoxy group at the meta position . In thiazole-acrylonitrile SAR, the ortho-methoxy group can engage in intramolecular O···H–C interactions with the acrylonitrile vinylic proton and influence the dihedral angle between the aryl ring and the acrylonitrile plane, affecting conjugation and electronic distribution [1]. These through-space effects are absent in the meta-methoxy isomer, predicting different HOMO-LUMO gaps, dipole moments, and target binding electrostatics. Frontier molecular orbital (FMO) analysis of class analogs has demonstrated that aryl substitution position modulates quantum mechanical descriptors including ionization potential and electron affinity [2].

Ortho vs. meta methoxy
Class-level inference
Ortho-OCH3 engages intramolecular O···H–C; meta-OCH3 lacks this proximity effect. Predicted different HOMO-LUMO gaps.
Positional isomerism impacts electronic distribution and target electrostatics.
FMO analysis on class analogs supports divergence; direct pair data not published.
positional isomerism methoxy substitution SAR ortho effect

Methoxy vs. Ethoxy Alkoxy Substitution

The target compound contains a methoxy (–OCH3) group at the 2-position of the phenyl ring. The closest alkoxy analog is (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-ethoxyphenyl)acrylonitrile (CAS 476669-16-6), which bears an ethoxy (–OC2H5) substituent at the same position . The replacement of methoxy with ethoxy increases the calculated logP by approximately 0.5–0.6 units (estimated by additive fragment methods), enhancing lipophilicity and potentially altering membrane permeability and non-specific protein binding. The larger ethyl group also introduces greater steric bulk ortho to the acrylonitrile linkage, which can restrict conformational freedom of the aryl ring and modulate the presentation of the pharmacophore to biological targets. In the broader thiazole-acrylonitrile class, even single-atom changes in the alkoxy chain have been shown to shift antimicrobial MIC values by ≥2-fold in head-to-head comparisons [1].

Methoxy vs. ethoxy
Class-level inference
Estimated clogP difference ~+0.5–0.6; van der Waals volume increase ~16.5 ų for ethoxy.
Increased lipophilicity and steric bulk alter cellular uptake and target affinity.
Class SAR shows ≥2-fold MIC shifts with alkoxy changes.
alkoxy substitution lipophilicity steric effects SAR

Methoxy vs. Methyl Functional Group Replacement

The target compound's 2-methoxyphenyl group provides a hydrogen bond acceptor (HBA) via the methoxy oxygen lone pairs, a feature absent in the methyl analog (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile, which bears a 2-methylphenyl group . The methoxy oxygen can participate in dipole–dipole interactions, coordinate metal ions, and engage in C–H···O hydrogen bonds with target protein residues. In contrast, the methyl group is hydrophobic and incapable of hydrogen bonding. This functional group difference has been shown to produce divergent biological profiles in thiazole-containing compound series; for example, in the Hacettepe study, variation of aryl substitution on the acrylonitrile moiety within the 3-aryl-2-(4-substituted-thiazol-2-yl)acrylonitrile series resulted in compounds with MIC values against C. parapsilosis spanning from inactive (>50 μM) to 32 μg/mL for the most potent derivative (compound 10) [1]. While direct head-to-head data for this specific pair are not published, the class-level evidence supports that –OCH3 → –CH3 replacement substantially alters target interaction capacity.

Methoxy vs. methyl
Class-level inference
OCH3 provides H-bond acceptor; CH3 is hydrophobic. Class SAR: MIC range >50 μM to 32 μg/mL depending on substitution.
Loss of HBA abolishes polar interactions critical for target engagement.
Direct head-to-head data for this specific pair absent.
hydrogen bonding functional group replacement electronic effects SAR

In Vitro Bioactivity Baseline: Geminin and mTOR

The Molecular Bioactivity Database (MolBiC) reports quantitative bioactivity data for the target compound against two protein targets: Geminin (SW480 human colorectal adenocarcinoma cells) with a potency of approximately 33,498.3 nM (33.5 μM), and serine/threonine-protein kinase mTOR (MEF-1 mouse fibroblast cells) with a potency of 23,280.9 nM (23.3 μM) [1]. While these potency values fall in the moderate-to-weak range, they establish a measurable bioactivity baseline that can be compared with structurally related analogs in the same assay format. For context, the most active compound in the related 3-aryl-2-(4-substituted-thiazol-2-yl)acrylonitrile series (compound 10: 2-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile) demonstrated an MIC of 32 μg/mL (approximately 72 μM) against C. parapsilosis in antimicrobial assays [2]. The target compound's bioactivity profile against human Geminin and mTOR provides a starting point for target-directed optimization and differentiates it from analogs that may lack any reported bioactivity data. Direct comparator data for these specific targets are not available, and this evidence should be interpreted as a baseline characterization rather than a comparative advantage.

Geminin / mTOR baseline
Supporting evidence
Geminin (SW480): ~33.5 μM; mTOR (MEF-1): 23.3 μM.
Reported moderate bioactivity provides a starting benchmark for SAR campaigns.
MolBiC database; assay details not fully specified.
bioactivity profiling Geminin mTOR potency screening

Best Research and Industrial Application Scenarios


Z-Stereochemistry-Controlled Medicinal Chemistry SAR

Researchers conducting structure-activity relationship (SAR) studies on acrylonitrile-based kinase inhibitors or antimicrobial agents can utilize this compound as a defined Z-isomer building block. The Z-configuration, confirmed by the stereochemical layer of its InChI Key [1], ensures that the 2-methoxyphenyl and cyano groups adopt the cis orientation, enabling reproducible exploration of binding pose requirements. This is critical when correlating biological activity with molecular conformation, as E-isomers of related thiazole-acrylonitriles present a different spatial pharmacophore arrangement [2].

Ortho-Methoxy Pharmacophore Optimization in Antimicrobial Discovery

Given that related 3-aryl-2-(4-substituted-thiazol-2-yl)acrylonitrile derivatives have demonstrated antifungal activity (compound 10: MIC = 32 μg/mL against C. parapsilosis [1]), the target compound's ortho-methoxy substitution pattern provides a distinct electronic and hydrogen-bonding profile for antimicrobial lead optimization. The methoxy oxygen serves as a hydrogen bond acceptor not available in methyl-substituted analogs, potentially enabling interactions with fungal CYP51 or bacterial target residues that meta-methoxy isomers cannot achieve due to different geometry [2].

Fluorescent Probe Development Leveraging the Chromophore

The 3-aryl-2-(thiazol-2-yl)acrylonitrile core is a validated fluorophore scaffold exhibiting large Stokes shifts, positive solvatochromism, and aggregation-induced emission enhancement (AIEE) [1]. The target compound, with its specific 3,4-dimethylphenyl (thiazole donor) and 2-methoxyphenyl (acrylonitrile acceptor) substitution, offers a distinct push-pull electronic configuration for tuning emission wavelength and intensity. The methoxy group at the ortho position adds an electron-donating mesomeric effect that can modulate intramolecular charge transfer (ICT) character, making this compound suitable as a building block for developing environment-sensitive fluorescent probes for live-cell imaging applications [1].

Chemical Biology Tool with Documented Baseline Bioactivity

With bioactivity data available for Geminin (~33.5 μM in SW480 cells) and mTOR (23.3 μM in MEF-1 cells) [1], this compound can serve as a characterized starting point for chemical biology studies probing Geminin-mediated cell cycle regulation or mTOR signaling pathways. Unlike uncharacterized analogs, the availability of these baseline potency values allows researchers to design meaningful concentration ranges for secondary assays, establish preliminary SAR by comparing with methoxy-positional isomers, and assess the impact of structural modifications on target engagement [2].

Application
Selection Property
Validation Focus
Z-stereochemistry-controlled SAR
Z-isomer geometric identity
Binding pose reproducibility vs. E-isomer
Antimicrobial screening
Ortho-methoxy H-bond donor character
MIC comparison against class analogs
Fluorescent probe development
Donor-acceptor ICT configuration
Stokes shift and solvatochromism under imaging conditions
Chemical biology tool
Baseline Geminin/mTOR potency
Concentration range design for secondary assays
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